

Application Note: Isorhamnetin 3-O-glucoside DPPH Radical Scavenging Assay

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Compound of Interest

Compound Name: *Isorhamnetin 3-O-glucoside*

Cat. No.: *B191608*

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Introduction

Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal plants, has demonstrated notable antioxidant properties.[1][2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely employed, rapid, and reliable method to evaluate the in vitro antioxidant capacity of pure compounds and plant extracts.[3][4] This application note provides a detailed protocol for assessing the DPPH radical scavenging activity of **Isorhamnetin 3-O-glucoside**, including data interpretation and visualization of the experimental workflow.

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[3] This neutralization results in a color change of the DPPH solution from deep purple to yellow, which is measured spectrophotometrically at approximately 517 nm.[3][4] The extent of color change is directly proportional to the antioxidant's scavenging capacity.

Experimental Protocols

Materials and Reagents

- **Isorhamnetin 3-O-glucoside** (test sample)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)

- Ascorbic acid (positive control)
- Methanol (spectrophotometric grade)
- Adjustable micropipettes
- 96-well microplate or spectrophotometer cuvettes
- Microplate reader or UV-Vis spectrophotometer
- Vortex mixer

Preparation of Solutions

- DPPH Stock Solution (0.2 mg/mL):
 - Accurately weigh 5 mg of DPPH powder and dissolve it in 25 mL of methanol.[5]
 - Store the solution in a dark, cool place to prevent degradation.[5]
- DPPH Working Solution (approximately 0.1 mM):
 - Dilute the DPPH stock solution with methanol to obtain an absorbance of 1.00 ± 0.200 at 517 nm.[4][5]
 - This solution should be freshly prepared before each experiment and protected from light by wrapping the container in aluminum foil.[3][5]
- **Isorhamnetin 3-O-glucoside** Stock Solution (e.g., 1 mg/mL):
 - Dissolve a known amount of **Isorhamnetin 3-O-glucoside** in methanol to prepare a stock solution. The concentration may be adjusted based on the expected activity.
- Serial Dilutions of Test and Standard:
 - Prepare a series of dilutions of the **Isorhamnetin 3-O-glucoside** stock solution in methanol to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

- Similarly, prepare a series of dilutions of ascorbic acid in methanol to serve as a positive control.

Assay Procedure

- Reaction Setup:
 - In a 96-well microplate, add 100 µL of the various concentrations of **Isorhamnetin 3-O-glucoside** or ascorbic acid to their respective wells.[\[6\]](#)
 - Prepare a blank well containing 100 µL of methanol.
 - Prepare a control well containing 100 µL of methanol.
- Initiation of Reaction:
 - To all wells except the blank, add 100 µL of the DPPH working solution.[\[3\]](#)
 - To the blank well, add 100 µL of methanol.
- Incubation:
 - Thoroughly mix the contents of the wells.
 - Incubate the microplate in the dark at room temperature for 30 minutes.[\[3\]](#)[\[7\]](#)
- Absorbance Measurement:
 - After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[\[3\]](#)

Data Presentation

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

$$\% \text{ Scavenging Activity} = [(A_0 - A_1) / A_0] \times 100$$

Where:

- A_0 is the absorbance of the control (DPPH solution without the test sample).
- A_1 is the absorbance of the sample (DPPH solution with the test sample).[\[8\]](#)

IC₅₀ Determination

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is a measure of the antioxidant potency. To determine the IC₅₀ value, plot the percentage of scavenging activity against the different concentrations of **Isorhamnetin 3-O-glucoside**. The IC₅₀ can then be calculated by linear regression analysis.

Sample Data

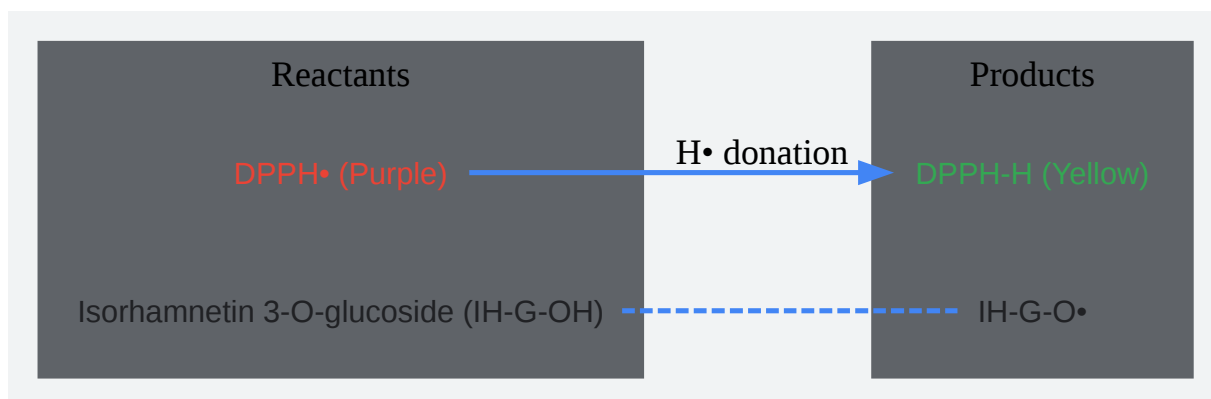
The following table presents representative data for the DPPH radical scavenging activity of **Isorhamnetin 3-O-glucoside** and Ascorbic Acid.

Concentration (µg/mL)	Isorhamnetin 3-O-glucoside % Scavenging Activity (Mean ± SD)	Ascorbic Acid % Scavenging Activity (Mean ± SD)
10	25.3 ± 1.2	45.8 ± 2.1
25	48.9 ± 2.5	75.2 ± 3.4
50	72.1 ± 3.1	92.5 ± 1.8
100	91.5 ± 1.9	93.1 ± 1.5
200	92.3 ± 1.6	93.5 ± 1.3
IC ₅₀ (µg/mL)	~26	~12

Note: The IC₅₀ value for **Isorhamnetin 3-O-glucoside** has been reported to be approximately 11.76 µM.[\[7\]](#) The data in this table is for illustrative purposes.

Visualizations

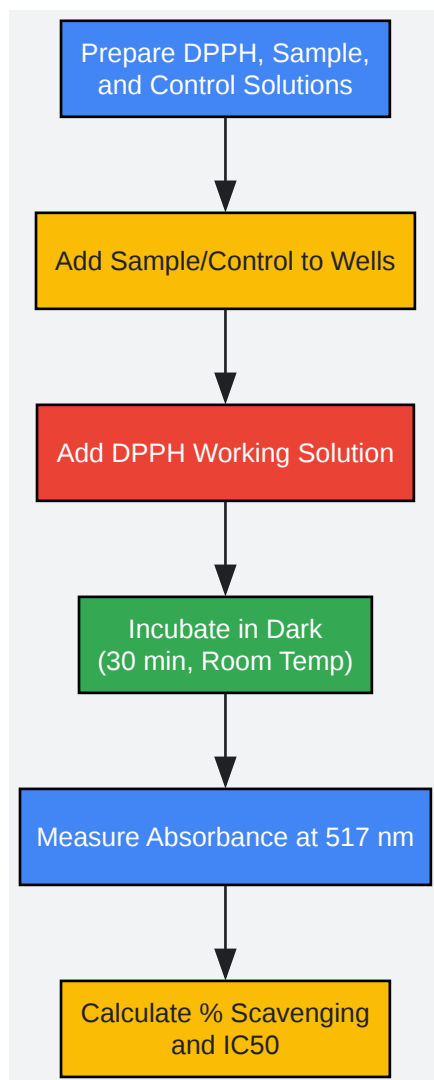
DPPH Radical Scavenging Mechanism



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Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Experimental Workflow



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Caption: Workflow for the DPPH radical scavenging assay.

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